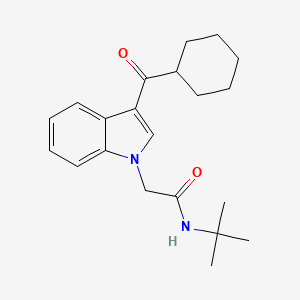![molecular formula C25H14N4O B15026724 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one](/img/structure/B15026724.png)
4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetracyclic framework with multiple nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency in forming complex nitrogen-containing heterocycles . The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a suitable ligand and solvent, like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and aromatic rings allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Uniqueness
4,7-Diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one stands out due to its unique tetracyclic structure and the presence of multiple nitrogen atoms. This makes it a valuable compound for studying complex organic reactions and developing new materials with advanced properties.
Propriétés
Formule moléculaire |
C25H14N4O |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one |
InChI |
InChI=1S/C25H14N4O/c30-25-18-14-8-7-13-17(18)21-24(25)27-23-20(16-11-5-2-6-12-16)29-28-19(22(23)26-21)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
HMTZURFIGXGDMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C3=C2N=C4C5=CC=CC=C5C(=O)C4=N3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026641.png)
![N-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}adamantane-1-carboxamide](/img/structure/B15026650.png)
![4,4-dimethyl-N-pentyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026667.png)
![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-benzyl-propionamide](/img/structure/B15026674.png)
![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026700.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026710.png)
![N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026715.png)

![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)

